Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate

Catalog No.
S13653397
CAS No.
65954-05-4
M.F
C11H16Cl2N4O2
M. Wt
307.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)he...

CAS Number

65954-05-4

Product Name

Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate

IUPAC Name

ethyl 6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]hexanoate

Molecular Formula

C11H16Cl2N4O2

Molecular Weight

307.17 g/mol

InChI

InChI=1S/C11H16Cl2N4O2/c1-2-19-8(18)6-4-3-5-7-14-11-16-9(12)15-10(13)17-11/h2-7H2,1H3,(H,14,15,16,17)

InChI Key

LEUQFDCSUWDNTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCNC1=NC(=NC(=N1)Cl)Cl

Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate is a chemical compound characterized by its unique structure, which includes a hexanoate group and a triazine moiety. The molecular formula for this compound is C12H14Cl2N4O2C_{12}H_{14}Cl_2N_4O_2, and it has a molecular weight of approximately 303.17 g/mol. The compound is known for its potential applications in agricultural chemistry and as a building block in the synthesis of various organic compounds.

The reactivity of ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate can be attributed to the presence of the triazine ring, which is known for its electrophilic properties. This compound can undergo nucleophilic substitution reactions due to the chlorine atoms on the triazine ring. Additionally, it can participate in esterification reactions due to the ethyl ester functional group, allowing for further derivatization.

Research indicates that compounds containing triazine structures often exhibit significant biological activity. Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate has been evaluated for its antimicrobial properties and may show efficacy against various bacterial strains. The presence of the dichloro substituents enhances its biological activity by potentially increasing the lipophilicity and bioavailability of the compound.

The synthesis of ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate typically involves several steps:

  • Formation of Triazine Derivative: Starting with cyanuric chloride or similar precursors, the dichloro-triazine core is synthesized through nucleophilic substitution reactions with appropriate amines.
  • Esterification: The resulting triazine derivative is then reacted with hexanoic acid or its derivatives in the presence of an acid catalyst to form the ethyl ester.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate finds applications primarily in:

  • Agricultural Chemistry: As a potential herbicide or fungicide due to its biological activity against plant pathogens.
  • Pharmaceuticals: As a precursor in the synthesis of biologically active compounds or drug candidates.
  • Material Science: In the development of polymers or coatings that require enhanced stability and resistance to microbial growth.

Studies exploring the interactions of ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate with various biological systems are crucial for understanding its potential toxicity and efficacy. Interaction studies typically involve:

  • In vitro assays: Evaluating antimicrobial activity against different bacterial strains.
  • In vivo studies: Assessing toxicity and pharmacokinetics in model organisms to determine safety profiles.

Several compounds share structural similarities with ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate. Here are some notable examples:

Compound NameStructureUnique Features
4-Amino-1,3,5-triazineStructureLacks ester functionality but retains triazine core; used in herbicides.
AtrazineStructureA widely used herbicide; similar dichloro substitution pattern but lacks hexanoate group.
SimazineStructureContains triazine core; used as an herbicide; differs in substituents on the ring.

Uniqueness

Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate stands out due to its specific combination of a hexanoate side chain and a dichlorinated triazine structure. This unique combination may enhance its lipophilicity and biological activity compared to other triazine derivatives.

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

306.0650312 g/mol

Monoisotopic Mass

306.0650312 g/mol

Heavy Atom Count

19

UNII

B5DP3RPA6H

Dates

Modify: 2024-08-10

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